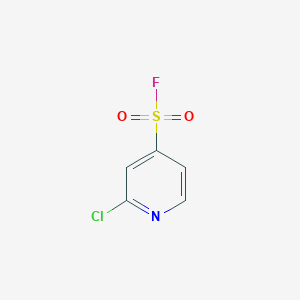

2-Chloropyridine-4-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₃ClFNO₂S. It is also known by its CAS number: 2229326-51-4. The compound belongs to the class of sulfonyl fluorides, which are important intermediates in organic synthesis .

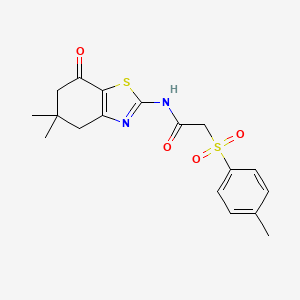

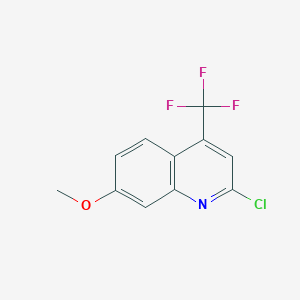

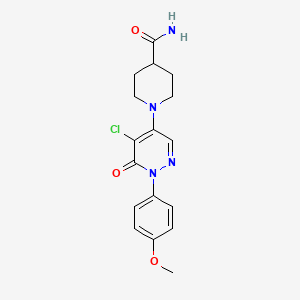

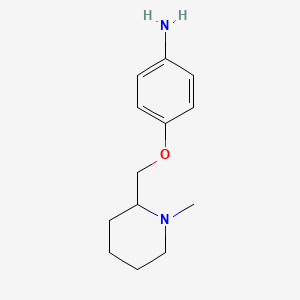

Molecular Structure Analysis

The molecular structure of 2-Chloropyridine-4-sulfonyl fluoride consists of a pyridine ring with a chlorine atom at position 2 and a sulfonyl fluoride group (SO₂F) at position 4. The sulfonyl fluoride moiety is a powerful electrophile, making this compound useful for covalent modifications in chemical biology and drug discovery .

Chemical Reactions Analysis

As a sulfonyl fluoride, 2-Chloropyridine-4-sulfonyl fluoride can participate in various chemical reactions. Some potential reactions include nucleophilic substitutions, amide bond formation, and cross-coupling reactions. Researchers often exploit its reactivity for the development of covalent inhibitors and chemical probes .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

- Sulfonyl fluorides like 2-Chloropyridine-4-sulfonyl fluoride exhibit unique reactivity and have gained prominence in drug discovery. Researchers utilize them as covalent inhibitors due to their ability to form stable covalent bonds with target proteins. These compounds can selectively modify specific amino acid residues, making them valuable tools for designing novel drugs .

- 2-Chloropyridine-4-sulfonyl fluoride serves as a versatile building block in organic synthesis. It participates in various reactions, including cross-coupling , amination , and aryl sulfonation . Researchers use it to introduce sulfonyl fluoride groups into complex molecules, enabling the creation of diverse chemical structures .

- Sulfonyl fluorides find applications in materials science due to their unique reactivity. Researchers have explored their use in polymer modification , surface functionalization , and nanomaterial synthesis . The sulfonyl fluoride group can enhance material properties, such as hydrophobicity and chemical stability .

- 2-Chloropyridine-4-sulfonyl fluoride is employed in chemical biology studies. It can selectively label proteins containing specific amino acid residues (such as cysteine) through covalent modification. This labeling helps researchers investigate protein function, localization, and interactions .

- Researchers explore the use of sulfonyl fluorides in the development of novel agrochemicals and pesticides. These compounds can serve as active ingredients or intermediates in formulations that protect crops from pests and diseases .

- Sulfonyl fluorides have recently emerged as valuable substrates in photochemical reactions . Researchers utilize them in photoredox catalysis to generate reactive intermediates, which then participate in various transformations. This field holds promise for sustainable and environmentally friendly synthetic methods .

Medicinal Chemistry and Drug Development

Organic Synthesis

Materials Science

Chemical Biology

Agrochemicals and Pesticides

Photoredox Chemistry

Safety and Hazards

- MSDS : Link to MSDS

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARFGELEPCXSDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropyridine-4-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697592.png)

![N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2697596.png)

![2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2697597.png)

![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)

![2-chloro-N-(2-hydroxyethyl)-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2697599.png)

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2697608.png)